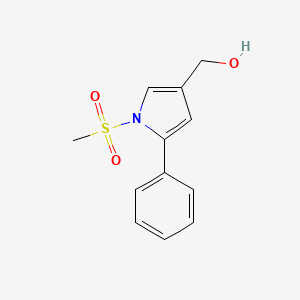

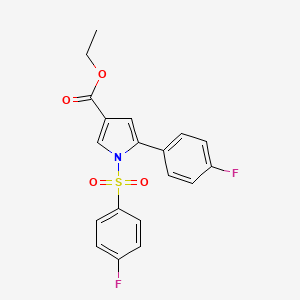

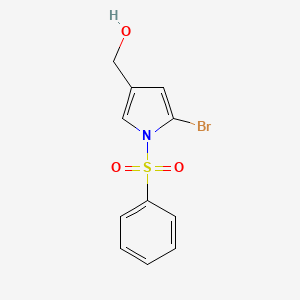

(1-Methanesulfonyl-5-phenyl-1H-pyrrol-3-yl)-methanol, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

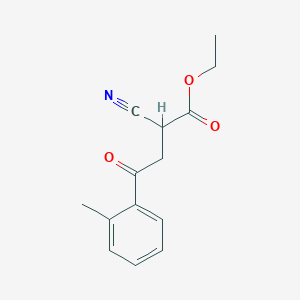

(1-Methanesulfonyl-5-phenyl-1H-pyrrol-3-yl)-methanol, commonly referred to as 5P-MMS, is an organic compound with a wide range of applications in scientific research. It has been used in a variety of experiments, from drug discovery to molecular biology, due to its unique properties such as solubility, stability, and low toxicity.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for (1-Methanesulfonyl-5-phenyl-1H-pyrrol-3-yl)-methanol, 95% involves the reaction of 1-methanesulfonyl-5-phenyl-1H-pyrrole with methanol in the presence of a suitable catalyst.

Starting Materials

1-methanesulfonyl-5-phenyl-1H-pyrrole, methanol

Reaction

Step 1: To a round bottom flask, add 1-methanesulfonyl-5-phenyl-1H-pyrrole (1 equiv) and methanol (10 equiv)., Step 2: Add a suitable catalyst such as p-toluenesulfonic acid (0.1 equiv) to the flask., Step 3: Heat the reaction mixture at reflux temperature for 24 hours., Step 4: Allow the reaction mixture to cool to room temperature and then filter the mixture to remove any solid impurities., Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain (1-Methanesulfonyl-5-phenyl-1H-pyrrol-3-yl)-methanol, 95%.

Aplicaciones Científicas De Investigación

5P-MMS has been used in a variety of scientific research applications, including drug discovery, molecular biology, and organic synthesis. In drug discovery, 5P-MMS has been used to study the properties of potential drug candidates, as well as to optimize the synthesis of these compounds. In molecular biology, it has been used in the study of enzyme-catalyzed reactions and in the design of new catalysts. In organic synthesis, 5P-MMS has been used to synthesize a variety of organic compounds, including natural products and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 5P-MMS is not fully understood. However, it is believed that the compound interacts with enzymes and other proteins in the body, altering their activity and, in turn, influencing various biochemical and physiological processes. It is also believed that 5P-MMS can interact with DNA, affecting the expression of certain genes.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of 5P-MMS are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cytochrome P450 and glutathione S-transferase. In addition, it has been shown to inhibit the activity of certain hormones, including epinephrine, norepinephrine, and cortisol. It has also been shown to affect the expression of certain genes, including those involved in the regulation of cell growth and differentiation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 5P-MMS in lab experiments is its low toxicity. This makes it a safe and effective reagent for a wide range of experiments. Furthermore, its solubility and stability make it an ideal reagent for a variety of applications. However, it is important to note that 5P-MMS is not always the most suitable reagent for a given experiment. It may not be the most effective reagent for certain applications, and its effects may not always be predictable.

Direcciones Futuras

There are many potential future directions for the use of 5P-MMS in scientific research. One possibility is to use it as a tool for drug discovery, as it has been shown to interact with enzymes and other proteins involved in drug metabolism. Another possibility is to use it to study the effects of different environmental conditions on biochemical and physiological processes. Finally, it could be used to study the effects of different drugs on gene expression and the regulation of cell growth and differentiation.

Propiedades

IUPAC Name |

(1-methylsulfonyl-5-phenylpyrrol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-17(15,16)13-8-10(9-14)7-12(13)11-5-3-2-4-6-11/h2-8,14H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSWKVIYVPGDMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=C(C=C1C2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline](/img/structure/B6335031.png)

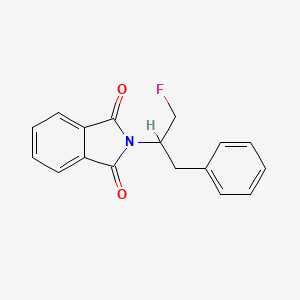

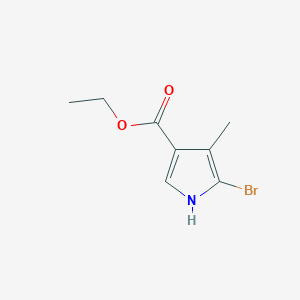

![[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335067.png)